molecular formula C18H25F3N4O4 B11609401 ethyl N-[(benzyloxy)carbonyl]-3,3,3-trifluoro-2-[(4-methylpiperazin-1-yl)amino]alaninate

ethyl N-[(benzyloxy)carbonyl]-3,3,3-trifluoro-2-[(4-methylpiperazin-1-yl)amino]alaninate

Cat. No.: B11609401
M. Wt: 418.4 g/mol
InChI Key: HISXESCXZNYZBZ-UHFFFAOYSA-N
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Description

Ethyl N-[(benzyloxy)carbonyl]-3,3,3-trifluoro-2-[(4-methylpiperazin-1-yl)amino]alaninate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a trifluoromethyl group, a benzyloxycarbonyl group, and a piperazine moiety, making it a versatile molecule for synthetic and research purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-[(benzyloxy)carbonyl]-3,3,3-trifluoro-2-[(4-methylpiperazin-1-yl)amino]alaninate typically involves multiple steps, including the protection of functional groups, coupling reactions, and deprotection steps. One common synthetic route involves the following steps:

    Protection of the amine group: The amine group of the starting material is protected using a benzyloxycarbonyl (Cbz) group.

    Coupling reaction: The protected amine is then coupled with a trifluoromethyl alanine derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like DIPEA (N,N-diisopropylethylamine).

    Introduction of the piperazine moiety: The piperazine derivative is introduced through a nucleophilic substitution reaction.

    Deprotection: The final step involves the removal of the Cbz protecting group under hydrogenation conditions using a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-[(benzyloxy)carbonyl]-3,3,3-trifluoro-2-[(4-methylpiperazin-1-yl)amino]alaninate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position or the piperazine moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: N-bromosuccinimide (NBS) for benzylic bromination.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of brominated derivatives.

Scientific Research Applications

Ethyl N-[(benzyloxy)carbonyl]-3,3,3-trifluoro-2-[(4-methylpiperazin-1-yl)amino]alaninate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including as an anti-cancer or anti-inflammatory agent.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of ethyl N-[(benzyloxy)carbonyl]-3,3,3-trifluoro-2-[(4-methylpiperazin-1-yl)amino]alaninate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with hydrophobic pockets in proteins. The piperazine moiety can form hydrogen bonds and electrostatic interactions with target proteins, modulating their activity.

Comparison with Similar Compounds

Ethyl N-[(benzyloxy)carbonyl]-3,3,3-trifluoro-2-[(4-methylpiperazin-1-yl)amino]alaninate can be compared with similar compounds such as:

    Ethyl N-[(benzyloxy)carbonyl]-3,3,3-trifluoroalaninate: Lacks the piperazine moiety, making it less versatile in forming interactions with target proteins.

    Ethyl N-[(benzyloxy)carbonyl]-2-[(4-methylpiperazin-1-yl)amino]alaninate: Lacks the trifluoromethyl group, resulting in different lipophilicity and metabolic stability.

The unique combination of functional groups in this compound makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C18H25F3N4O4

Molecular Weight

418.4 g/mol

IUPAC Name

ethyl 3,3,3-trifluoro-2-[(4-methylpiperazin-1-yl)amino]-2-(phenylmethoxycarbonylamino)propanoate

InChI

InChI=1S/C18H25F3N4O4/c1-3-28-15(26)17(18(19,20)21,23-25-11-9-24(2)10-12-25)22-16(27)29-13-14-7-5-4-6-8-14/h4-8,23H,3,9-13H2,1-2H3,(H,22,27)

InChI Key

HISXESCXZNYZBZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(F)(F)F)(NC(=O)OCC1=CC=CC=C1)NN2CCN(CC2)C

Origin of Product

United States

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